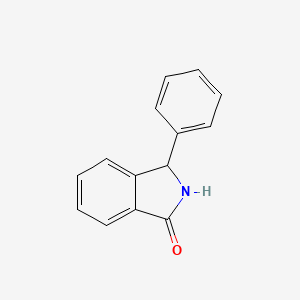

3-Phenylisoindolin-1-one

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-phenyl-2,3-dihydroisoindol-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO/c16-14-12-9-5-4-8-11(12)13(15-14)10-6-2-1-3-7-10/h1-9,13H,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSKBLLFHGABBEW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2C3=CC=CC=C3C(=O)N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40294683 | |

| Record name | 3-phenyl-2,3-dihydroisoindol-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40294683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

835-18-7 | |

| Record name | NSC97633 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97633 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-phenyl-2,3-dihydroisoindol-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40294683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 3 Phenylisoindolin 1 One and Its Structural Analogs

Transition Metal-Catalyzed Synthetic Routes to 3-Phenylisoindolin-1-ones

Transition metal catalysis has revolutionized the construction of complex molecular architectures, and the synthesis of isoindolinones is no exception. Palladium and copper catalysts, in particular, have proven to be exceptionally effective in facilitating a variety of C-C and C-N bond-forming reactions that are pivotal to the formation of the isoindolinone ring system.

Palladium-Catalyzed C-C and C-N Coupling Strategies

Palladium catalysts are renowned for their ability to mediate a wide array of cross-coupling reactions with high efficiency and functional group tolerance. These properties have been extensively leveraged in the synthesis of 3-phenylisoindolin-1-ones and their analogs.

Palladium-catalyzed reactions involving the formation of palladacycle intermediates are a powerful tool for C-H activation and subsequent functionalization. In the context of isoindolinone synthesis, a notable approach involves the palladium-catalyzed C-H carbonylation of benzylamines. organic-chemistry.org This method utilizes a CO surrogate, such as benzene-1,3,5-triyl triformate (TFBen), to avoid the use of hazardous carbon monoxide gas. organic-chemistry.org The reaction mechanism is believed to proceed through the formation of a palladacycle intermediate, followed by CO insertion and reductive elimination to yield the isoindolinone product. organic-chemistry.org Optimized conditions for this transformation often involve a palladium salt like PdCl2 as the catalyst and an oxidant such as Cu(OAc)2. organic-chemistry.org

Another innovative strategy is the intramolecular dehydrogenative C(sp³)–H amidation for isoindolinone synthesis. rsc.orgrsc.org This method is particularly noteworthy as it can be achieved using a Pd/C catalyst without the need for a stoichiometric oxidant. rsc.orgrsc.org Mechanistic studies suggest the reaction pathway involves the coordination of the amide's nitrogen atom to the palladium catalyst, followed by the insertion of Pd(0) into the benzylic C(sp³)–H bond to form a six-membered palladacycle. rsc.orgrsc.org Subsequent reductive elimination, accompanied by the evolution of H2 gas, affords the desired isoindolinone. rsc.orgrsc.org

| Catalyst | Oxidant/Additive | Key Intermediate | Substrate | Product | Yield (%) | Reference |

| PdCl2 | Cu(OAc)2, TFBen | Palladacycle | Benzylamines | Isoindolinones | Up to 95 | organic-chemistry.org |

| Pd/C | Catalytic base | Palladacycle | 2-Benzyl-N-mesylbenzamides | Isoindolinone derivatives | Not specified | rsc.orgrsc.org |

While not a direct synthesis of 3-phenylisoindolin-1-one, palladium-catalyzed C-N cross-coupling reactions are fundamental to preparing the precursors for many isoindolinone syntheses. The N-arylation of primary alkylamines is a well-established method, though challenges such as diarylation can arise. The careful selection of ligands is crucial to control the selectivity of these reactions. These methodologies enable the synthesis of N-substituted benzylamines, which can then be subjected to cyclization reactions to form the isoindolinone core.

Copper-Catalyzed Cyclization and Cross-Coupling Reactions

Copper catalysts offer a cost-effective and efficient alternative to palladium for certain types of transformations. They have been successfully employed in cyclization and cross-coupling reactions leading to the formation of isoindolinone derivatives.

A copper(I)-catalyzed synthesis of substituted 3-methyleneisoindolin-1-ones has been developed utilizing alkynyl acids as the alkyne source. researchgate.net This reaction involves a decarboxylative cross-coupling of 2-halobenzamides with aryl alkynyl acids, followed by a 5-exo-dig heteroannulation. researchgate.net This method provides a direct route to 3-arylmethylene isoindolin-1-ones. researchgate.net The synergistic combination of copper catalysis and photoredox catalysis has also emerged as a powerful tool for decarboxylative C-N coupling, using alkyl carboxylic acids and nitrogen nucleophiles as coupling partners. princeton.edu

| Catalyst | Reaction Type | Substrates | Product | Key Features | Reference |

| Cu(I) | Decarboxylative Cross-Coupling/Annulation | 2-Halobenzamides, Aryl Alkynyl Acids | 3-Arylmethylene Isoindolin-1-ones | Direct synthesis, 5-exo-dig heteroannulation | researchgate.net |

| Dual Copper and Photoredox | Decarboxylative C-N Coupling | Alkyl Carboxylic Acids, Nitrogen Nucleophiles | N-Alkyl products | Mild conditions, broad substrate scope | princeton.edu |

The Sonogashira reaction, a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, is a cornerstone of modern organic synthesis. wikipedia.org This reaction, typically catalyzed by a combination of palladium and copper, has been adapted for the synthesis of 3-methyleneisoindolin-1-one (B1254794) derivatives. wikipedia.org

One approach involves a palladium-catalyzed Sonogashira coupling-carbonylation-hydroamination sequence. acs.orgnih.gov This one-pot reaction of dihalides, alkynes, and amines under mild conditions can produce substituted 3-methyleneisoindolin-1-ones in good yields and with high selectivity for the Z-isomers. acs.orgnih.gov

Another strategy employs cyclocarbonylative Sonogashira reactions of ortho-ethynylbenzamides. nih.gov This process is carried out under CO pressure with a palladium catalyst and notably, without the need for a copper co-catalyst. nih.gov The reaction of N-(4-chlorophenyl)-2-ethynylbenzamide with iodoarenes exclusively affords polyfunctionalized isoindolinones with high stereoselectivity towards the (E) isomers. nih.gov

| Catalyst System | Reaction Sequence | Substrates | Product | Key Features | Reference |

| Palladium/Copper | Sonogashira Coupling-Carbonylation-Hydroamination | Dihalides, Alkynes, Amines | Substituted 3-Methyleneisoindolin-1-ones | One-pot, mild conditions, high Z-selectivity | acs.orgnih.gov |

| Palladium (Copper-free) | Cyclocarbonylative Sonogashira | N-(4-chlorophenyl)-2-ethynylbenzamide, Iodoarenes | Polyfunctionalized Isoindolinones | High E-selectivity | nih.gov |

Ultrasound-Assisted Catalyst Systems (e.g., Magnetic Chitosan-Cu(II) Complexes)

The application of ultrasound irradiation in conjunction with advanced catalytic systems represents a significant step towards greener and more efficient chemical synthesis. One such system employs a novel copper(II) complex immobilized on magnetic chitosan (B1678972) (MCS@PhTet@Cu(II)) for the synthesis of 3-imino-2-phenylisoindolin-1-one derivatives, which are close structural analogs of this compound. nih.govdntb.gov.ua This method involves the reaction between benzoyl chloride and various arylcyanamides in ethanol (B145695) at room temperature. nih.govnih.gov

The catalyst is prepared by first synthesizing Fe₃O₄ nanoparticles via a co-precipitation method, which are then coated with chitosan. nih.gov A 5-phenyl-1H-tetrazole copper(II) complex is subsequently immobilized on this magnetic chitosan support. nih.govdntb.gov.ua This heterogeneous catalyst is thoroughly characterized using techniques such as TEM, FESEM, VSM, FT-IR, and XRD. nih.govnih.gov

The use of ultrasound significantly accelerates the reaction rate compared to conventional methods. nih.gov This enhancement is attributed to the phenomenon of acoustic cavitation, where the formation, growth, and collapse of bubbles in the liquid medium create localized hot spots with high temperature and pressure, leading to improved mass transport and reaction kinetics. organic-chemistry.org The synergistic effect between the solid catalyst and ultrasound is particularly noteworthy, as cavitation preferentially occurs on the catalyst surface, potentially generating or activating catalytic sites. nih.gov

Key advantages of this methodology include high product yields, mild reaction conditions, the use of a green solvent (ethanol), and moderate reaction times. dntb.gov.ua Crucially, the magnetic nature of the catalyst allows for its easy separation from the reaction mixture using an external magnet and facilitates its recycling for multiple runs (at least five) without a significant loss of catalytic activity. nih.govdntb.gov.ua This approach avoids the need for tedious column chromatography for product purification. nih.gov

Table 1: Ultrasound-Assisted Synthesis of 3-imino-2-phenylisoindolin-1-one Derivatives

| Entry | Aryl Cyanamide (B42294) Substituent | Product Yield (%) | Time (min) |

|---|---|---|---|

| 1 | 4-CH₃ | 95 | 25 |

| 2 | 4-OCH₃ | 93 | 30 |

| 3 | 4-Cl | 96 | 20 |

| 4 | 4-Br | 94 | 20 |

| 5 | 3-NO₂ | 90 | 35 |

| 6 | H | 92 | 30 |

Reaction Conditions: Benzoyl chloride (1 mmol), aryl cyanamide (1 mmol), MCS@PhTet@Cu(II) (0.015 g) in ethanol (3 mL) under ultrasound irradiation at room temperature.

Hydroxytrifluoromethylation of 3-Benzylidene-2-arylisoindolin-1-ones

The introduction of a trifluoromethyl (CF₃) group into organic molecules is of significant interest in medicinal chemistry. A novel method for the hydroxytrifluoromethylation of 3-benzylidene-2-arylisoindolin-1-ones has been developed using a copper(I) bromide (CuBr) catalyzed reaction. nih.govrsc.org This reaction proceeds via a radical pathway, where substituted 3-benzylidene-2-arylisoindolin-1-ones react with sodium trifluoromethanesulfinate (CF₃SO₂Na), a stable and easy-to-handle CF₃ source, in the presence of potassium persulfate (K₂S₂O₈) as an oxidant. nih.gov

The reaction is conducted in a mixture of acetonitrile (B52724) and water at room temperature under an air atmosphere, and notably, it does not require any base or specialized ligands. nih.govrsc.org The proposed mechanism involves the generation of a trifluoromethyl radical (•CF₃) from CF₃SO₂Na, which then attacks the exocyclic double bond of the 3-benzylidene-2-arylisoindolin-1-one substrate. This process exhibits high regioselectivity, with the radical preferentially attacking the double bond over the aromatic rings. nih.gov The resulting intermediate captures a hydroxyl group from the aqueous medium to afford the final substituted-3-hydroxy-2-aryl-3-(2,2,2-trifluoro-1-arylethyl)isoindolin-1-one product. nih.gov This method provides a direct and efficient route to access complex isoindolinone derivatives bearing both a hydroxyl and a trifluoromethylated side chain.

Table 2: CuBr-Catalyzed Hydroxytrifluoromethylation of 3-Benzylidene-2-arylisoindolin-1-ones

| Entry | Substituent on Benzylidene Ring (R¹) | Substituent on N-Aryl Ring (R²) | Product Yield (%) |

|---|---|---|---|

| 1 | H | H | 78 |

| 2 | 4-CH₃ | H | 82 |

| 3 | 4-F | H | 75 |

| 4 | 4-Cl | H | 76 |

| 5 | H | 4-CH₃ | 80 |

| 6 | H | 4-Cl | 72 |

Reaction Conditions: Substrate (0.2 mmol), CF₃SO₂Na (0.4 mmol), K₂S₂O₈ (0.4 mmol), CuBr (0.02 mmol) in CH₃CN/H₂O at 25 °C for 12 h.

Rhodium-Catalyzed Enantioselective Approaches

Rhodium catalysis has become a cornerstone of asymmetric synthesis, enabling the construction of chiral molecules with high enantioselectivity. In the context of this compound and its analogs, rhodium-catalyzed reactions are pivotal for establishing the crucial C3-stereocenter.

Asymmetric Arylation of N-Nosylimines and Related Substrates

A powerful strategy for synthesizing chiral α-branched amines, the core of chiral 3-substituted isoindolinones, is the rhodium-catalyzed asymmetric arylation of imines. Specifically, the addition of arylboronic acids or their derivatives to N-sulfonylimines provides an effective route to enantioenriched products. sigmaaldrich.com For instance, the reaction of N-nosylimines with vinylethylene carbonates, catalyzed by a rhodium complex with a chiral sulfoxide-N-olefin tridentate ligand, proceeds through a tandem allylic decarboxylative addition and cyclization to yield highly functionalized oxazolidine (B1195125) frameworks. mdpi.comresearchgate.net

Another key development is the asymmetric arylation of N-tosyl ketimines with sodium tetraarylborates. nih.gov This reaction, catalyzed by a rhodium complex bearing a chiral diene ligand, allows for the construction of α-tetrasubstituted carbon stereocenters with high enantioselectivity. nih.gov The choice of the nitrogen protecting group on the imine substrate, such as nosyl (Ns) or tosyl (Ts), is critical for the reaction's success. These methodologies provide access to the chiral amine core, which can then be cyclized to form the desired this compound structure.

Chiral Diene and Phosphoramidite (B1245037) Ligand Design

The success of rhodium-catalyzed enantioselective transformations is heavily dependent on the design of the chiral ligand. Chiral dienes and phosphoramidites have emerged as two "privileged" ligand classes, offering modularity, stability, and the ability to induce high levels of stereocontrol. dicp.ac.cnnih.gov

Chiral Diene Ligands: Conceptually new C₂-symmetric chiral dienes, with skeletons like bicyclo[2.2.1]hepta-2,5-diene (nbd) and bicyclo[2.2.2]octa-2,5-diene (bod), have proven to be highly effective. sigmaaldrich.comarmchemfront.com These ligands create a well-defined chiral environment around the rhodium center, which is crucial for differentiating between the two enantiotopic faces of the prochiral imine substrate during the arylation step. sigmaaldrich.comresearchgate.net The synthesis of these ligands often involves multi-step sequences, but their effectiveness in achieving high catalytic activity and enantioselectivity (often >99% ee) justifies the effort. sigmaaldrich.comresearchgate.net

Phosphoramidite Ligands: Monodentate phosphoramidite ligands are another class of highly successful ligands in asymmetric catalysis. nih.gov Their modular synthesis allows for the rapid creation of ligand libraries, which can be screened to find the optimal ligand for a specific transformation. rug.nl Chiral phosphine-phosphoramidite ligands, which combine the features of both phosphines and phosphoramidites, are particularly robust and versatile. dicp.ac.cn They have demonstrated excellent performance in various rhodium-catalyzed reactions, including the hydrogenation of C=N double bonds, which is relevant to the synthesis of the chiral amine precursor of this compound. dicp.ac.cn

Table 3: Performance of Chiral Ligands in Rh-Catalyzed Asymmetric Arylation

| Substrate | Ligand Type | Arylating Agent | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|

| N-Tosyl Ketimine | Chiral Diene | NaB(Ar)₄ | 95 | 98 |

| N-Nosylimine | Chiral Tridentate | Vinylethylene Carbonate | 85 | 92 |

Iridium-Catalyzed Asymmetric Annulation via C-H Activation

Iridium catalysis offers a distinct and powerful approach for the synthesis of complex molecules through C-H activation. This strategy allows for the formation of C-C or C-N bonds by functionalizing otherwise unreactive C-H bonds, providing a highly atom-economical route to annulated products like isoindolinones. The general mechanism often involves the coordination of a directing group on the substrate to the iridium center, followed by the cleavage of a C-H bond to form a cyclometalated intermediate. youtube.com

For the synthesis of isoindolinone frameworks, a plausible pathway involves the iridium-catalyzed reaction of a substrate, such as a benzamide (B126), with an alkyne. The catalytic cycle would be initiated by the directed activation of an ortho C-H bond of the benzamide to form an iridacycle. Subsequent migratory insertion of the alkyne into the Ir-C bond, followed by reductive elimination, would forge the new heterocyclic ring. nih.gov The process can be promoted electrochemically, where anodic oxidation of an Ir(III) intermediate facilitates the reductive elimination step, allowing the reaction to proceed under mild conditions without chemical oxidants. nih.gov

The mechanism is believed to proceed through an Ir(III)-Ir(V) catalytic cycle. illinois.edu The cycle starts with the oxidative addition of the C-H bond to the Ir(III) catalyst, forming an Ir(V) intermediate. illinois.eduacs.org Reductive elimination of the product then regenerates a lower-valent iridium species, which can re-enter the catalytic cycle. youtube.com This C-H activation and annulation strategy provides a direct and efficient pathway to construct the isoindolinone core.

Cobalt-Catalyzed C(sp²)-H Bond Nitration in Related Systems

Functionalization of the aromatic rings of the isoindolinone scaffold is crucial for modulating its biological and chemical properties. Cobalt-catalyzed C(sp²)-H bond nitration has emerged as a valuable tool for the regioselective introduction of a nitro group onto aromatic systems. acs.orgacs.org This method is particularly relevant for creating substituted analogs of this compound.

The reaction typically employs a directing group on the substrate to guide the cobalt catalyst to a specific ortho C(sp²)-H bond. acs.orgacs.org A common system uses Co(OAc)₂·4H₂O as the catalyst and silver nitrite (B80452) (AgNO₂) as the nitro source, which also serves as an oxidant. acs.orgacs.org The reaction proceeds under mild conditions, often in the presence of oxygen as a co-oxidant, and does not require an external base. acs.org

The mechanism is proposed to proceed through a proton-coupled electron transfer (PCET) pathway. acs.org The chelation-assisted C-H activation leads to the formation of a cobaltacycle intermediate. mdpi.com Subsequent steps involving the nitro source lead to the nitrated product. This methodology exhibits broad substrate scope and excellent functional group tolerance, providing a practical approach for the synthesis of ortho-nitro derivatives of aromatic compounds related to the isoindolinone core. acs.org

Table 4: Cobalt-Catalyzed Ortho-Nitration of Aromatic Amides

| Entry | Substrate (N-Aryl Amide) | Directing Group | Yield (%) |

|---|---|---|---|

| 1 | N-phenylbenzamide | 8-aminoquinoline | 85 |

| 2 | N-(p-tolyl)benzamide | 2-aminopyridine | 82 |

| 3 | N-(p-chlorophenyl)benzamide | 2-aminopyridine | 78 |

| 4 | N-phenyl-2-naphthamide | 8-aminoquinoline | 88 |

Reaction Conditions: Substrate (1.0 equiv), Co(OAc)₂·4H₂O (0.1 equiv), AgNO₂ (1.5 equiv), THF, 80 °C, 6 h, O₂ atmosphere.

Organocatalytic and Metal-Free Synthetic Strategies

Recent advancements in organic synthesis have seen a significant shift towards more sustainable and efficient methodologies. In the context of this compound and its analogs, organocatalytic and metal-free strategies have emerged as powerful alternatives to traditional metal-catalyzed reactions. These approaches often provide milder reaction conditions, greater functional group tolerance, and unique reactivity patterns.

Brønsted Acid-Promoted Cascade Reactions

Brønsted acid catalysis has been effectively employed in cascade reactions to construct complex molecular architectures from simple precursors in a single operation. A notable example is the highly diastereoselective synthesis of spiroisoindolinones through a formal [3+2] cycloaddition. This reaction is initiated by the in-situ generation of an acyliminium species from a 3-hydroxyisoindolinone, which then undergoes a cascade reaction with an enamide. chemrxiv.org

The reaction, typically catalyzed by para-toluenesulfonic acid (p-TsOH), proceeds rapidly to afford densely substituted spiroisoindolinones with three contiguous stereogenic centers in high yields and excellent diastereoselectivities. chemrxiv.org The scope of this transformation is broad, accommodating a variety of enamides with different electronic properties, as well as various alkylamide and thiophene (B33073) derivatives. chemrxiv.org

Key Research Findings:

| Entry | Enamide Reactant | Product | Yield (%) | Diastereomeric Ratio (dr) |

| 1 | E-enamide (benzoyl-derived) | Spiroisoindolinone | 85-97 | ≥ 96:4:0:0 |

| 2 | Alkylamide derivative | Spiroisoindolinone | 60-89 | High |

| 3 | Thiophene derivative | Spiroisoindolinone | 60-89 | High |

| 4 | Cinnamoyl-derived enamide | Spiroisoindolinone with acrylamide (B121943) moiety | 92 | High |

| 5 | Enecarbamates (Cbz- and Boc-protected) | Cbz- and Boc-protected spiroisoindolinones | 76-79 | High |

This table presents a summary of the substrate scope for the Brønsted acid-catalyzed diastereoselective synthesis of spiroisoindolinones, demonstrating the versatility of this cascade reaction. chemrxiv.org

Phase Transfer Catalysis in Asymmetric Michael Reactions of Isoindolinones

Phase transfer catalysis (PTC) has proven to be a valuable tool for the asymmetric synthesis of 3,3-disubstituted isoindolinones. This methodology often utilizes chiral ammonium (B1175870) salts derived from cinchona alkaloids to control the stereochemical outcome of the reaction. nih.gov In the asymmetric Michael reaction, 3-substituted isoindolinones act as Michael donors, allowing for the construction of a quaternary stereocenter at the C-3 position. nih.govresearchgate.net

This protocol provides an efficient route to valuable chiral 3,3-disubstituted isoindolinones in high yields with moderate to good enantioselectivity. nih.gov The reaction involves the conjugate addition of the isoindolinone to a Michael acceptor, such as methyl vinyl ketone or acrolein. When acrolein is used as the Michael acceptor, an interesting tandem conjugated addition/cyclization reaction can occur, leading to the formation of a tricyclic pyrroloisoindolinone analog. nih.gov Bifunctional ammonium salts have also been shown to be effective catalytic systems in combination with inorganic bases. mdpi.comuantwerpen.be

Catalyst Screening and Optimization:

| Catalyst | Base | Solvent | Yield (%) | Enantiomeric Excess (ee %) |

| Quinine | - | DCM | Low | Moderate |

| Bifunctional Organocatalyst | - | DCM | Low | Moderate |

| Chiral Phase Transfer Catalyst 8a | K₂CO₃ | DCM | High | Good |

| Bifunctional ammonium salts | Inorganic Base | - | High | Moderate |

This table summarizes the performance of different catalysts in the asymmetric Michael reaction of isoindolinones, highlighting the effectiveness of chiral phase transfer catalysts. nih.govmdpi.comuantwerpen.be

Potassium tert-Butoxide (KOtBu)-Mediated Selective C-C Coupling

Potassium tert-butoxide (KOtBu) has emerged as a powerful and readily available reagent for promoting carbon-carbon bond formation. acs.org A notable application is the synthesis of dimethylisoindolin-1-ones and dimethyl-5-phenylisoindolin-1-ones from 2-halo-N-isopropyl-N-alkylbenzamide substrates. acs.orgresearchgate.net This method relies on the selective C-C coupling of an unreactive tertiary sp³ C-H bond. acs.orgresearchgate.net

The reaction demonstrates excellent selectivity for the tertiary isopropyl C-H bond over methyl C-H bonds. acs.org Furthermore, by using dihalobenzamides, a one-pot reaction can achieve both biaryl C-C coupling and alkyl-aryl C-C coupling, leading to the synthesis of biaryl, 5-phenylisoindolin-1-ones. researchgate.net The proposed mechanism suggests that the reaction proceeds through a radical pathway involving a 1,5-hydrogen atom transfer (HAT) to form a tert-alkyl carbon-centered radical. This radical then attacks the benzamide ring, leading to the formation of the five-membered isoindolinone ring. researchgate.net

Substrate Scope and Selectivity:

| Substrate | Product | Selectivity |

| N-methyl-N-isopropyl substrates | Dimethylisoindolin-1-ones | Excellent selectivity for tertiary isopropyl C-H bond |

| N-methyl-N-benzylic-2-iodobenzamide | Benzylic isoindolinones | Selective for benzylic C-H bond |

| N-isopropyl-N-phenyl-2-iodobenzamide | Phenanthridinone and Indolinone | Selective for sp² C-H bond over sp³ C-H bond |

This table illustrates the substrate scope and selectivity of the KOtBu-mediated C-C coupling reaction for the synthesis of isoindolinones. acs.org

Metal-Free Reductive Coupling Reactions

The development of metal-free reductive coupling reactions represents a significant advancement in sustainable organic synthesis. rsc.org One such method involves the carbon-carbon bond-forming coupling between tosylhydrazones and boronic acids. nih.govorganic-chemistry.org This reaction is general, tolerant of various functional groups, and avoids the use of metal catalysts. nih.govorganic-chemistry.org

While not yet explicitly reported for the direct synthesis of this compound, this methodology holds potential for its synthesis and the synthesis of its derivatives. Tosylhydrazones, which can be easily generated from carbonyl compounds, undergo thermal decomposition in the presence of a base to form diazo compounds. These diazo compounds can then react with boronic acids to yield the reductive coupling products. organic-chemistry.org This approach could be adapted to construct the carbon skeleton of this compound derivatives.

Asymmetric Synthesis of Chiral this compound Derivatives

The synthesis of chiral this compound derivatives is of significant interest due to their potential biological activities. Asymmetric synthesis aims to produce these molecules in an enantiomerically enriched form, which is crucial for their application in medicinal chemistry.

Diastereoselective Alkylation Methodologies

Diastereoselective alkylation is a powerful strategy for introducing new stereocenters into a molecule with a pre-existing chiral center. While specific examples for this compound are not extensively detailed in the provided context, the principles can be inferred from related systems like 3-fluorooxindoles. A catalytic asymmetric alkylation method has been developed for the synthesis of 3,3-disubstituted fluorooxindoles with vicinal chirality centers. nih.gov

This reaction proceeds with excellent enantio-, diastereo-, and regioselectivity. nih.gov The methodology can be applied to a variety of allylic acetates and carbonates, demonstrating its broad scope. nih.gov Such a strategy could be adapted to chiral this compound derivatives, where the existing stereocenter at the C-3 position would direct the diastereoselective introduction of an alkyl group at an adjacent position, leading to the formation of derivatives with multiple stereocenters.

Enantioselective Catalytic Methods for Stereocenter Induction at C3

The development of enantioselective catalytic methods for the induction of a stereocenter at the C3 position of the isoindolinone core represents a significant advancement in the synthesis of this important heterocyclic motif. These methods provide access to enantiomerically enriched 3-substituted isoindolinones, which are crucial for investigating their biological activities and for the development of chiral drugs. Various catalytic systems, including transition metal catalysis, organocatalysis, and phase-transfer catalysis, have been successfully employed to achieve high levels of stereocontrol.

A prominent strategy in this field is the rhodium-catalyzed asymmetric C-H bond functionalization. This approach allows for the direct introduction of a substituent at the C3 position with high enantioselectivity. For instance, rhodium complexes featuring a chiral cyclopentadienyl (B1206354) (Cp) ligand with an atropchiral biaryl backbone have been utilized for the asymmetric synthesis of isoindolinones from arylhydroxamates and diazo derivatives. These catalytic systems guide the substrates with high double facial selectivity, resulting in excellent yields and enantioselectivities nih.gov.

Organocatalysis has also emerged as a powerful tool for the enantioselective synthesis of 3-substituted isoindolinones. Chiral bifunctional organocatalysts, such as those derived from cinchona alkaloids or 1,2-diaminocyclohexane, have been effectively used. These catalysts can operate through different mechanisms, including phase-transfer catalysis and direct activation of substrates. For example, chiral tertiary-amine catalysts bearing a urea (B33335) group have been shown to catalyze the reaction between 2-formylarylnitriles and malonates, affording 3-substituted isoindolinones in high yields and excellent enantioselectivities (up to 95% ee) without the need for recrystallization nih.govrsc.orgresearchgate.net. This tandem aldol-cyclization rearrangement reaction demonstrates the efficiency of organocatalysis in constructing the chiral isoindolinone scaffold nih.govresearchgate.net.

Chiral phosphoric acids (CPAs) represent another important class of organocatalysts for these transformations. CPAs have been successfully applied in the asymmetric Friedel-Crafts alkylation of indoles with 3-hydroxyisoindolin-1-ones, providing a direct route to 3-indolyl-substituted isoindolinones with high enantiocontrol chim.it. Furthermore, CPA catalysis has been instrumental in the asymmetric hydrogenolysis of racemic 3-aryl-3-hydroxyisoindolin-1-ones, leading to the formation of enantioenriched 3-arylisoindolin-1-ones dicp.ac.cn.

The following tables summarize representative examples of these enantioselective catalytic methods, showcasing the diversity of catalysts, substrates, and the high levels of stereocontrol achieved.

Table 1: Organocatalytic Enantioselective Synthesis of 3-Substituted Isoindolinones

This table presents data on the use of chiral bifunctional organocatalysts in the synthesis of 3-substituted isoindolinones.

| Catalyst/Ligand | Substrate 1 | Substrate 2 | Product | Yield (%) | ee (%) | Reference |

| Chiral Tertiary-Amine Urea | 2-Formylbenzonitrile | Dibenzyl malonate | 3-(dibenzyloxycarbonyl)methyl-isoindolin-1-one | 89 | 93 | nih.gov |

| Chiral Tertiary-Amine Urea | 2-Formyl-5-nitrobenzonitrile | Dibenzyl malonate | 3-(dibenzyloxycarbonyl)methyl-5-nitro-isoindolin-1-one | 86 | 95 | nih.gov |

| Chiral Phase-Transfer Catalyst | 2-(2-nitrovinyl)benzamide | - | 3-(nitromethyl)isoindolin-1-one | 98 | 78 | nih.govrsc.org |

Table 2: Transition Metal-Catalyzed Enantioselective Synthesis of 3-Substituted Isoindolinones

This table provides examples of rhodium and ruthenium-catalyzed asymmetric syntheses of 3-substituted isoindolinones.

| Catalyst System | Reaction Type | Substrate | Product | Yield (%) | ee (%) | Reference |

| Rh(III) with Chiral Cp Ligand | C-H Activation | Arylhydroxamate + Diazo derivative | 3-Alkyl/Aryl-isoindolinone | Good | Excellent | nih.gov |

| Ru-L-proline-tetrazole | Asymmetric Hydrogenation | Iminium intermediate | (S)-(+)-lennoxamine precursor | 85 | 92-94 | chim.it |

Table 3: Chiral Phosphoric Acid-Catalyzed Enantioselective Synthesis of 3-Substituted Isoindolinones

This table highlights the application of chiral phosphoric acids in the asymmetric synthesis of 3-substituted isoindolinones.

| Catalyst | Reaction Type | Substrate 1 | Substrate 2 | Product | Yield (%) | ee (%) | Reference |

| Chiral Phosphoric Acid | Friedel-Crafts Alkylation | 3-Hydroxyisoindolin-1-one | Indole | 3-(Indolyl)isoindolin-1-one | High | High | chim.it |

These advanced synthetic methodologies underscore the progress in asymmetric catalysis, providing robust and versatile routes to chiral 3-substituted isoindolinones, which are of high interest in medicinal chemistry and materials science.

Reaction Chemistry and Transformations of the 3 Phenylisoindolin 1 One Scaffold

C-H Functionalization Reactions on the Isoindolinone and Phenyl Moieties

Direct functionalization of carbon-hydrogen (C-H) bonds represents a powerful and atom-economical strategy for molecular derivatization. In the context of the 3-phenylisoindolin-1-one scaffold, C-H activation can be directed to various positions on both the isoindolinone core and its phenyl substituent, enabling the introduction of new functional groups with high regioselectivity.

Transition metal-catalyzed C-H activation, guided by a directing group, has emerged as a premier tool for achieving regioselective functionalization of aromatic rings. In derivatives of this compound, the amide carbonyl group of the isoindolinone core can serve as an effective directing group to facilitate C-H activation at the ortho-position of an N-aryl substituent.

An exemplary case is the iridium(I)-catalyzed branched-selective C-H alkylation of N-arylisoindolinones using simple alkenes. nih.govnih.gov This method provides an atom-economic route to biologically relevant N-arylisoindolinones. nih.gov The reaction proceeds with high regioselectivity for the ortho C-H bond of the N-aryl ring and branched selectivity with respect to the alkene coupling partner. nih.govnih.gov The use of a chiral ligand, such as a BiPhePhos-like ligand, can induce asymmetry, achieving enantiomeric ratios up to 87:13. nih.gov

Similarly, rhodium(III)-catalyzed C-H functionalization of aryl hydroxamates with styrenes provides access to isoindolinone structures under mild conditions. researchgate.net The high regioselectivity is attributed to the presence of an ortho-substituent on the styrene (B11656) moiety. researchgate.net These examples highlight the utility of the isoindolinone core in directing C-H activation, a principle that can be extended to various coupling partners.

Beyond the functionalization of aromatic C(sp²)-H bonds, significant progress has been made in the activation of typically less reactive C(sp³)-H bonds. For N-alkyl substituted isoindolinones, the C-H bonds adjacent to the nitrogen atom are amenable to selective functionalization through a deprotonative cross-coupling process.

A notable achievement in this area is the palladium-catalyzed direct C(sp³)-H arylation of substituted isoindolinones with a range of aryl bromides. nih.gov This transformation is facilitated by a Pd(OAc)₂/NIXANTPHOS catalyst system. The reaction proceeds via deprotonation of the C-H bond alpha to the nitrogen, followed by palladium-catalyzed cross-coupling. This method allows for the synthesis of a variety of 3-aryl-3-alkylisoindolinones.

Furthermore, this methodology has been extended to tandem reactions. For instance, after the initial C(sp³)-H arylation, the product can undergo in situ oxidation when exposed to air under basic conditions, installing a hydroxyl group at the 3-position. nih.gov This tandem arylation/oxidation sequence provides access to 3-aryl-3-hydroxyisoindolinone derivatives, which are valuable intermediates and exhibit antitumor activity. nih.gov Tandem arylation/alkylation and arylation/allylic substitution reactions have also been developed, where the same palladium catalyst mediates both transformations, enabling the creation of diverse and complex isoindolinone structures from common precursors. nih.gov

Cycloaddition and Annulation Reactions Involving this compound Precursors

Cycloaddition and annulation reactions are powerful strategies for the construction of complex polycyclic and spirocyclic frameworks. Precursors derived from this compound, such as 3-aryl-3-hydroxyisoindolinones, are excellent substrates for these transformations, often proceeding via transition metal-catalyzed C-H activation pathways.

Rhodium(III)-catalyzed annulation reactions of 3-aryl-3-hydroxyisoindolinones have been developed to synthesize novel spiroheterocycles. rsc.orgrsc.org In one such example, a [3+3] annulation with vinylene carbonate as a three-atom (C-C-O) synthon affords isoindolinone-derived spiroisochromenes. rsc.orgrsc.org The reaction proceeds under mild conditions via a C-H activation pathway and involves a decarboxylation process. rsc.orgrsc.org This represents the first use of 3-aryl-3-hydroxyisoindolinones as building blocks for the construction of spiroheterocycles. rsc.orgrsc.org

In a related transformation, a Rh(III)-catalyzed [3+4] annulation of 3-aryl-3-hydroxyisoindolinones with 2-methylidenetrimethylene carbonate has been developed to access seven-membered isoindolinone spirobenzoxepines. acs.org This reaction involves sequential C-C and C-O bond formations and marks the first instance of 2-methylidenetrimethylene carbonate acting as a C₃O₁ synthon in a transition-metal-catalyzed C-H activation reaction. acs.org

Transformations of 3-Methyleneisoindolin-1-ones

3-Methyleneisoindolin-1-ones are valuable derivatives of the this compound scaffold, featuring a reactive exocyclic double bond that serves as a handle for a variety of chemical transformations. These compounds are key intermediates in the synthesis of more complex, substituted isoindolinones.

Visible-light photocatalysis has emerged as a mild and powerful tool for the formation of C-C bonds. A simple and efficient method for the hydroalkylation of 3-methyleneisoindolin-1-ones with unactivated alkyl iodides has been developed using this technology. The reaction proceeds via a halogen atom transfer (XAT) process. This operationally simple method exhibits a broad substrate scope, allowing for the late-stage modification of iodoalkanes derived from pharmaceuticals or natural products. The reaction produces a wide range of structurally diverse and valuable hydroalkylation products in good yields. Mechanistic studies, including radical trapping and isotope labeling, have confirmed the generation of alkyl radical and carbanion intermediates within the catalytic cycle.

The exocyclic alkene of 3-methyleneisoindolin-1-ones behaves as a Michael acceptor, readily undergoing conjugate addition reactions with a variety of nucleophiles. ucla.eduwikipedia.org This reactivity provides a straightforward route for the introduction of a wide range of substituents at the 3-position of the isoindolinone core, leading to the formation of a quaternary carbon center.

A diverse array of nucleophiles, including stabilized carbanions (e.g., from malonates, β-ketoesters), organometallic reagents (e.g., Grignard reagents, organocuprates), and heteroatom nucleophiles (e.g., amines, thiols), can participate in this 1,4-addition. The reaction is typically promoted by a base to generate the nucleophile. This addition chemistry is highly valuable for the synthesis of complex isoindolinone derivatives, including spirocyclic systems, which are of significant interest in medicinal chemistry. The choice of nucleophile and reaction conditions can be tuned to control the stereochemical outcome of the reaction, providing access to chiral 3,3-disubstituted isoindolinones.

Other Significant Transformations of the this compound Core

The this compound scaffold, beyond its fundamental synthesis, serves as a versatile platform for a variety of chemical transformations that allow for the introduction of diverse functional groups and the construction of more complex molecular architectures. These transformations are crucial for the development of new derivatives with potential applications in medicinal chemistry and materials science. This section will explore some of the other significant transformations of the this compound core, with a particular focus on C-H functionalization and the modification of the lactam moiety.

A notable transformation involves the reaction of 3-hydroxy-2-phenyl-1H-benzo[e]isoindol-1-one, a derivative of the core structure, with organolithium reagents. The addition of alkyllithiums such as s-BuLi, n-BuLi, MeLi, or i-PrLi to the carbonyl group initiates a cascade involving lactam ring opening and subsequent intramolecular cyclization to yield new hydroxy- and anilinoindanone derivatives mdpi.comresearchgate.net. This reactivity highlights the ability of the isoindolinone core to undergo ring-opening and rearrangement reactions to generate novel heterocyclic systems.

Another significant transformation is the conversion of the carbonyl group at the C-1 position to a thiocarbonyl group. This can be achieved through a one-pot, solvent-free reaction of 2-carboxybenzaldehyde (B143210) with aliphatic amines and elemental sulfur at elevated temperatures. This method provides a facile route to 2-substituted 3-thioxoisoindolin-1-one derivatives, which are valuable intermediates in organic synthesis organic-chemistry.org.

Direct C-H functionalization represents a powerful and atom-economical strategy for the derivatization of the this compound scaffold. Palladium-catalyzed C-H activation has been successfully employed for the regioselective acylation of related N-methyl-3-phenyl quinoxaline-2(1H)-ones in water, suggesting the potential for similar transformations on the this compound core rsc.orgresearchgate.net. This approach allows for the introduction of acyl groups at specific positions on the aromatic rings of the molecule, providing a direct method for late-stage functionalization. The proposed mechanism for such transformations often involves a free radical pathway rsc.org.

Furthermore, the principles of C-H activation can be extended to other types of functionalization. For instance, palladium/norbornene catalysis has been utilized for the meta-C-H arylation of anisole (B1667542) derivatives, demonstrating the feasibility of achieving non-conventional site-selectivity in C-H functionalization reactions chemrxiv.org. While not directly demonstrated on the this compound core itself within the provided context, these methodologies offer a promising avenue for the selective introduction of aryl groups onto the phenyl or isoindolinone aromatic rings.

The following tables summarize key research findings on these transformations.

Table 1: Transformations of 3-Hydroxy-2-phenyl-1H-benzo[e]isoindol-1-one

| Starting Material | Reagent | Product(s) | Reference |

| 3-Hydroxy-2-phenyl-1H-benzo[e]isoindol-1-one | s-BuLi | 3-Hydroxyindanone derivative | mdpi.comresearchgate.net |

| 3-Hydroxy-2-phenyl-1H-benzo[e]isoindol-1-one | n-BuLi or MeLi | Hydroxy and anilino derivatives | mdpi.comresearchgate.net |

| 3-Hydroxy-2-phenyl-1H-benzo[e]isoindol-1-one | i-PrLi | 3-Hydroxyindanone derivative | mdpi.comresearchgate.net |

Table 2: Synthesis of 2-Substituted 3-Thioxoisoindolin-1-one Derivatives

| Starting Materials | Reagents | Conditions | Product | Reference |

| 2-Carboxybenzaldehyde, Aliphatic amines | Sulfur | Neat, 100°C, 3 hours | 2-Substituted 3-thioxoisoindolin-1-one | organic-chemistry.org |

Table 3: C-H Functionalization Strategies Applicable to Isoindolinone-like Scaffolds

| Substrate Type | Transformation | Catalyst/Reagents | Key Features | Reference |

| 1-Methyl-3-phenyl quinoxaline-2(1H)-ones | Regioselective Acylation | Palladium acetate | Sustainable, in water, wide substrate scope | rsc.orgresearchgate.net |

| Anisole Derivatives | meta-C-H Arylation | Palladium/Norbornene, S,O-ligand | Non-conventional site-selectivity | chemrxiv.org |

Advanced Spectroscopic and Structural Characterization of 3 Phenylisoindolin 1 One Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an indispensable tool for the structural analysis of 3-Phenylisoindolin-1-one, providing detailed information about the chemical environment of each atom.

High-Resolution ¹H and ¹³C NMR Analysis

One-dimensional ¹H and ¹³C NMR spectra offer fundamental insights into the molecular structure of this compound. In a typical ¹H NMR spectrum, the protons of the phenyl and isoindolinone moieties resonate in distinct regions, with their chemical shifts and coupling constants providing information about their electronic environment and spatial relationships. For instance, the aromatic protons typically appear in the downfield region (δ 7.0-8.5 ppm), while the methine proton at the 3-position is observed at a characteristic chemical shift.

| Compound | ¹H NMR (DMSO-d₆, 400 MHz) δ [ppm] | ¹³C NMR (DMSO-d₆, 100 MHz) δ [ppm] |

|---|---|---|

| This compound | 11.72 (s, 1H), 8.10 (dd, J = 8.1, 1.1 Hz, 1H), 7.83 (dd, J = 6.6, 2.9 Hz, 2H), 7.77 (d, J = 8.3 Hz, 1H), 7.70 – 7.64 (m, 1H), 7.63 – 7.55 (m, 3H), 7.34 (t, J = 7.2 Hz, 1H), 6.34 (s, 1H) | 176.92, 149.98, 140.50, 134.21, 131.80, 130.44, 128.99, 127.41, 124.86, 124.71, 123.24, 118.71, 107.32 |

| 3-(4-Fluorophenyl)isoindolin-1-one | 11.72 (s, 1H), 8.10 (d, J = 7.1 Hz, 1H), 7.95 – 7.86 (m, 2H), 7.75 (d, J = 8.1 Hz, 1H), 7.70 – 7.64 (m, 1H), 7.47 – 7.40 (m, 2H), 7.36 – 7.31 (m, 1H), 6.33 (d, J = 1.7 Hz, 1H) | 176.90, 163.37 (d, J = 246 Hz), 148.97, 140.47, 131.85, 130.65, 129.89 (d, J = 8 Hz), 124.83, 124.72, 123.30, 118.69, 115.98 (d, J = 22 Hz), 107.38 |

| 3-(4-Chlorophenyl)isoindolin-1-one | 7.87 (d, J = 8.6 Hz, 2H), 7.75 (d, J = 8.2 Hz, 1H), 7.71 – 7.63 (m, 3H), 7.35 (dd, J = 11.0, 3.9 Hz, 1H), 6.35 (d, J = 1.7 Hz, 1H) | 176.92, 148.72, 140.47, 135.26, 132.96, 131.91, 129.29, 129.00, 124.86, 124.72, 123.36, 118.72, 107.48 |

| 3-(4-Bromophenyl)isoindolin-1-one | 11.77 (s, 1H), 8.09 (t, J = 8.6 Hz, 1H), 8.05 (t, J = 1.7 Hz, 1H), 7.84 (d, J = 7.8 Hz, 1H), 7.80 – 7.73 (m, 2H), 7.71 – 7.65 (m, 1H), 7.54 (t, J = 7.9 Hz, 1H), 7.37 – 7.32 (m, 1H), 6.36 (d, J = 1.8 Hz, 1H) | 176.94, 148.35, 140.46, 136.43, 133.15, 131.95, 131.13, 129.91, 126.70, 124.90, 124.72, 123.40, 122.18, 118.76, 107.74 |

Advanced NMR Techniques (e.g., 2D NMR, Solid-State NMR for specific applications)

To further refine the structural assignment, two-dimensional (2D) NMR techniques are employed. ipb.pt Techniques such as Correlation Spectroscopy (COSY) are used to establish proton-proton coupling networks, confirming the connectivity of adjacent protons within the phenyl and isoindolinone rings. Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates directly bonded proton and carbon atoms, providing unambiguous assignment of the carbon signals.

For long-range correlations, Heteronuclear Multiple Bond Correlation (HMBC) is utilized. This technique reveals correlations between protons and carbons separated by two or three bonds, which is crucial for establishing the connectivity between the phenyl ring and the isoindolinone core, as well as confirming the position of substituents. Nuclear Overhauser Effect Spectroscopy (NOESY) provides information about the spatial proximity of protons, which can be used to determine the relative stereochemistry and conformation of the molecule in solution.

Solid-state NMR (ssNMR) is a powerful technique for characterizing the structure and dynamics of this compound in its solid form. nih.govnih.gov This is particularly important for studying polymorphism, where different crystalline forms of the same compound can exhibit different physical properties. ¹³C Cross-Polarization Magic Angle Spinning (CP/MAS) NMR is a common ssNMR experiment that provides high-resolution spectra of solid samples, allowing for the identification of different polymorphs and the study of intermolecular interactions in the crystal lattice.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a fundamental analytical technique for determining the molecular weight and elemental composition of this compound, as well as for obtaining structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula of this compound. This is a critical step in confirming the identity of a synthesized compound. The high accuracy of HRMS allows for the differentiation between compounds with the same nominal mass but different elemental compositions.

| Compound | Calculated [M+H]⁺ | Found [M+H]⁺ |

|---|---|---|

| This compound | 222.0914 | 222.0917 |

| 3-(4-Fluorophenyl)isoindolin-1-one | 240.0819 | 240.0821 |

| 3-(4-Chlorophenyl)isoindolin-1-one | 256.0524 | 256.0521 |

| 3-(4-Bromophenyl)isoindolin-1-one | 300.0019 | 300.0020 |

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization is a soft ionization technique that is well-suited for the analysis of polar molecules like this compound. In ESI-MS, the compound is typically observed as the protonated molecule, [M+H]⁺. The soft nature of ESI minimizes fragmentation in the ion source, allowing for clear determination of the molecular weight.

By inducing fragmentation through techniques like collision-induced dissociation (CID) in tandem mass spectrometry (MS/MS), characteristic fragmentation patterns can be obtained. For this compound, fragmentation would likely involve the cleavage of the bond between the phenyl group and the isoindolinone core, as well as fragmentation of the isoindolinone ring itself. Analysis of these fragment ions provides valuable structural information that complements the data obtained from NMR spectroscopy.

X-ray Diffraction (XRD) for Single Crystal Structure Determination

| Illustrative Crystallographic Data for a Phenyl-substituted Isoindolinone Derivative | |

|---|---|

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 8.1464(7) |

| b (Å) | 10.3861(8) |

| c (Å) | 13.2507(9) |

| α (°) | 84.898(6) |

| β (°) | 89.413(6) |

| γ (°) | 80.351(7) |

| Volume (ų) | 1100.88(15) |

Advanced Vibrational Spectroscopy

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

FT-IR spectroscopy is a powerful tool for identifying the characteristic functional groups within the this compound scaffold. The analysis of related derivatives, such as 3-imino-2-phenylisoindolin-1-ones, confirms the presence of key structural features through their vibrational frequencies. In the synthesis of these derivatives, the disappearance of the nitrile (C≡N) absorption band between 2200–2300 cm⁻¹ and the emergence of new bands are clear indicators of product formation nih.gov.

For the isoindolinone core, the most significant absorption peaks are related to the lactam functionality. The carbonyl (C=O) stretching vibration of the five-membered lactam ring typically appears as a strong band in the region of 1680-1717 cm⁻¹ nih.govrsc.org. Another key feature is the N-H group, which gives rise to stretching vibrations. In related imino-derivatives, this N-H stretch is observed in the range of 3234–3438 cm⁻¹ nih.gov. The aromatic rings present in the structure contribute to C=C stretching vibrations, generally found in the 1400–1600 cm⁻¹ region researchgate.netresearchgate.net.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| Amide N-H (Lactam) | Stretching | 3234–3438 | nih.gov |

| Amide C=O (Lactam) | Stretching | 1697–1717 | nih.gov |

| Aromatic C=C | Ring Stretching | ~1585-1608 | researchgate.netresearchgate.net |

| Aromatic C-H | Stretching | ~3000-3100 | General Reference |

Raman Spectroscopy (including SERS for surface analysis)

Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds and symmetric vibrations. For phenyl-containing derivatives, characteristic Raman signals include strong bands for aromatic C=C stretching modes, typically observed between 1577-1590 cm⁻¹ researchgate.net. Other significant vibrations for substituted benzene (B151609) rings include the trigonal ring breathing mode near 997 cm⁻¹ and C-C stretching coupled with C-H in-plane bending around 1021 cm⁻¹ researchgate.net.

The Raman spectrum serves as a molecular fingerprint, enabling the identification of the compound through its unique pattern of vibrational bands nih.gov. While specific Raman or Surface-Enhanced Raman Spectroscopy (SERS) studies on this compound are not widely documented, the expected spectrum would be dominated by signals from the phenyl group and the isoindolinone core, providing structural confirmation. SERS could be particularly useful for studying the adsorption behavior of these molecules on metallic surfaces, potentially enhancing weak signals and providing insights into surface interactions.

Electronic and Photophysical Spectroscopy

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

The absorption of ultraviolet or visible light by organic molecules corresponds to the excitation of electrons from lower energy ground states to higher energy excited states shu.ac.uk. The structure of this compound contains multiple chromophores—the phenyl group, the benzene ring of the isoindolinone system, and the carbonyl group of the lactam. These features give rise to characteristic electronic transitions.

The primary transitions expected for this molecule are π → π* and n → π* shu.ac.uklibretexts.org.

π → π transitions:* These involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are characteristic of the aromatic rings and the C=O double bond. These transitions are typically strong, with high molar absorptivity values (ε > 10,000 L mol⁻¹ cm⁻¹) shu.ac.ukpharmatutor.org. Increased conjugation, such as that in the extended π-system of this compound, tends to shift the absorption maximum (λ_max) to longer wavelengths libretexts.org.

n → π transitions:* These transitions involve promoting a non-bonding electron (from the oxygen or nitrogen atoms) to a π* antibonding orbital uzh.ch. These transitions are "forbidden" by symmetry rules, resulting in weak absorption bands (ε = 10–100 L mol⁻¹ cm⁻¹) that appear at longer wavelengths compared to the π → π* transitions of the same chromophore shu.ac.ukpharmatutor.org.

| Electronic Transition | Orbitals Involved | Expected Chromophores | Relative Intensity |

|---|---|---|---|

| π → π | Bonding π to Antibonding π | Aromatic rings, C=O group | High |

| n → π | Non-bonding n to Antibonding π | C=O group, N atom | Low |

Photoluminescence and Fluorescence Spectroscopy

Photoluminescence and fluorescence spectroscopy measure the emission of light from a molecule after it has absorbed photons and entered an excited electronic state. Molecules with extended conjugated π-systems and aromatic rings, such as this compound, often exhibit fluorescence. The specific emission wavelength and quantum yield depend on the molecule's structural rigidity and electronic properties. While detailed photophysical studies on the parent this compound are not extensively reported, related heterocyclic structures are known to be part of systems used in chemiluminescence and bioluminescence research, indicating the potential for interesting photophysical behavior nih.gov. Further investigation is required to fully characterize the emissive properties of this specific compound.

Microscopic and Elemental Analysis Techniques (primarily for catalysts and composites)

When this compound or its derivatives are synthesized using heterogeneous catalysts, or are part of a composite material, microscopic and elemental analysis techniques are vital for characterizing the supporting material. In the synthesis of 3-imino-2-phenylisoindolin-1-one derivatives, a magnetic chitosan-supported copper(II) complex (MCS@PhTet@Cu(II)) was used as a catalyst nih.govnih.gov.

Several advanced techniques were employed to characterize this nanocatalyst:

Transmission Electron Microscopy (TEM) and Field Emission Scanning Electron Microscopy (FESEM): These imaging techniques were used to analyze the morphology and size distribution of the catalyst particles, providing visual confirmation of its nanostructure nih.govnih.gov.

Energy-Dispersive X-ray Spectroscopy (EDS): EDS analysis was performed to determine the elemental composition of the catalyst. The spectrum confirmed the presence of key elements such as carbon, nitrogen, oxygen, iron, and copper, verifying the successful incorporation of the copper complex onto the magnetic chitosan (B1678972) support nih.govnih.gov.

X-ray Diffraction (XRD): This technique was used to study the crystalline structure of the catalyst components nih.govnih.gov.

Inductively Coupled Plasma Mass Spectrometry (ICP-MS): ICP-MS provided a quantitative measurement of the copper content in the catalyst, which is crucial for determining catalyst loading and efficiency nih.govnih.gov.

| Technique | Purpose in Catalyst Characterization | Reference |

|---|---|---|

| TEM / FESEM | Analyze morphology, size, and structure | nih.govnih.gov |

| EDS | Determine elemental composition | nih.govnih.gov |

| XRD | Analyze crystalline structure | nih.govnih.gov |

| ICP-MS | Quantify metal content (e.g., Copper) | nih.govnih.gov |

Transmission Electron Microscopy (TEM) and Field Emission Scanning Electron Microscopy (FESEM)

These techniques are pivotal for understanding the morphology and size distribution of materials at the nanoscale. In the context of the synthesis of this compound derivatives, FESEM has been employed to analyze the catalyst.

Research Findings:

FESEM analysis of the magnetic chitosan-stabilized Cu(II)-tetrazole nanocatalyst revealed particles with an irregular shape. The mean particle size of the catalyst was determined to be in the range of 24–33 nm.

| Technique | Analyte | Observation | Size Range |

| FESEM | Nanocatalyst for 3-imino-2-phenylisoindolin-1-one synthesis | Irregularly shaped particles | 24–33 nm |

This data pertains to the catalyst used in the synthesis and not the this compound compound itself.

Energy-Dispersive X-ray Spectroscopy (EDS) and Inductively Coupled Plasma Mass Spectrometry (ICP-MS)

EDS and ICP-MS are powerful tools for elemental analysis. EDS provides qualitative and semi-quantitative elemental composition, while ICP-MS offers highly sensitive and quantitative measurements of elemental concentrations. These methods were applied to characterize the elemental makeup of the nanocatalyst used in the synthesis of 3-imino-2-phenylisoindolin-1-one derivatives.

Research Findings:

EDS analysis of the nanocatalyst confirmed the presence of its constituent elements: Iron (Fe), Copper (Cu), Oxygen (O), and Silicon (Si). To determine the precise amount of the active metal, ICP-MS was utilized, which showed that the copper content in the catalyst was 4.1% by weight. Furthermore, ICP-MS was instrumental in assessing the stability of the catalyst, specifically by measuring the leaching of copper into the reaction solution.

| Technique | Analyte | Elements Detected | Quantitative Result |

| EDS | Nanocatalyst for 3-imino-2-phenylisoindolin-1-one synthesis | Fe, Cu, O, Si | - |

| ICP-MS | Nanocatalyst for 3-imino-2-phenylisoindolin-1-one synthesis | Copper (Cu) | 4.1 wt.% |

This data pertains to the catalyst used in the synthesis and not the this compound compound itself.

Reaction Kinetics and Solvent Effects in the Synthesis and Transformation of 3 Phenylisoindolin 1 Ones

Quantitative Kinetic Studies of 3-Phenylisoindolin-1-one Reactions

While comprehensive quantitative kinetic data for the synthesis of this compound remains an area requiring more extensive research, the principles of chemical kinetics are fundamental to understanding and optimizing its formation. Kinetic studies are essential for elucidating reaction mechanisms, determining rate-limiting steps, and quantifying the influence of various parameters on the reaction rate.

Typically, such studies would involve monitoring the concentration of reactants and products over time under various conditions to determine the rate law of the reaction. The rate law expresses the relationship between the rate of a chemical reaction and the concentration of its reactants. For a hypothetical reaction leading to a this compound, the rate could be expressed as:

Rate = k[Reactant A]^m[Reactant B]^n

Furthermore, the effect of temperature on the rate constant is described by the Arrhenius equation:

k = Ae^(-Ea/RT)

where A is the pre-exponential factor, Ea is the activation energy, R is the universal gas constant, and T is the absolute temperature. By determining these parameters, a deeper understanding of the reaction's energetic landscape can be achieved, facilitating the rational design of more efficient synthetic protocols.

Influence of Reaction Parameters on Reaction Rates and Yields

The rates and yields of reactions producing this compound and its derivatives are highly sensitive to the specific conditions employed. Optimization of these parameters is a critical step in developing efficient and scalable synthetic methods.

Temperature is a crucial parameter that significantly impacts reaction rates. Generally, higher temperatures lead to increased kinetic energy of the reacting molecules, resulting in more frequent and energetic collisions, which in turn accelerates the reaction. ajpojournals.orgresearchgate.net However, excessively high temperatures can lead to the formation of byproducts or decomposition of the desired product or catalyst. Therefore, finding the optimal temperature is key to maximizing the yield and purity of 3-phenylisoindolin-1-ones. For instance, in the synthesis of 2-(4-chlorophenyl)-3-iminoisoindolin-1-one, a derivative of this compound, conducting the reaction under thermal conditions at 70°C was compared with ultrasound irradiation at 25°C, with the latter providing a greater yield. nih.gov

The following interactive table summarizes the effect of catalyst loading on the yield of 2-(4-cholorophenyl)-3-iminoisoindolin-1-one.

| Entry | Catalyst (mol% Cu) | Time (h) | Yield (%) |

| 1 | 0.96 | 5 | 80 |

| 2 | 1.93 | 5 | 96 |

| 3 | 2.41 | 5 | 96 |

Reaction conditions: Benzoyl chloride (1 mmol), N-(4-chlorophenyl)cyanamide (1 mmol), catalyst, ethanol (B145695), room temperature, ultrasound irradiation. nih.gov

The structural features of the starting materials, including the presence of various substituents, can have a profound impact on the reaction kinetics and yields in the synthesis of this compound derivatives. These effects are broadly categorized as electronic and steric.

Electronic effects arise from the electron-donating or electron-withdrawing nature of substituents on the aromatic rings of the substrates. These groups can alter the electron density at the reaction center, thereby influencing the rates of bond-forming and bond-breaking steps. In a study on the synthesis of 3-imino-2-phenylisoindolin-1-one derivatives via the reaction of benzoyl chloride with various arylcyanamides, it was found that the electronic effects of substituents on the arylcyanamide did not play a significant role in the product yields. nih.gov Both electron-donating and electron-withdrawing groups on the aryl ring of the cyanamide (B42294) afforded the corresponding products in high yields. nih.gov

The following interactive table illustrates the synthesis of various 3-imino-2-phenylisoindolin-1-one derivatives with different substituents.

| Entry | Ar | Yield (%) |

| 1 | C6H5 | 94 |

| 2 | 2-ClC6H4 | 92 |

| 3 | 4-ClC6H4 | 96 |

| 4 | 4-BrC6H4 | 95 |

| 5 | 4-FC6H4 | 93 |

| 6 | 4-IC6H4 | 94 |

| 7 | 4-CH3C6H4 | 95 |

| 8 | 4-CH3OC6H4 | 96 |

| 9 | 4-NO2C6H4 | 92 |

Reaction conditions: Benzoyl chloride (1 mmol), arylcyanamide (1 mmol), catalyst (1.93 mol% Cu content), EtOH (10 mL), room temperature, US irradiation, 5 h. nih.gov

Steric effects, on the other hand, relate to the spatial arrangement of atoms and groups near the reaction center. nih.gov Bulky substituents can hinder the approach of reactants, slowing down the reaction rate. This steric hindrance can be a significant factor in the synthesis of isoindolinones, particularly when constructing derivatives with continuous quaternary carbons. rsc.org

Advanced Methodological Applications of the 3 Phenylisoindolin 1 One Scaffold in Organic Synthesis

Strategic Use in Total Synthesis of Complex Molecules and Natural Products

While the direct incorporation of the 3-phenylisoindolin-1-one moiety into the total synthesis of complex natural products is an emerging area of research, the broader class of isoindolinones is found in a variety of biologically active alkaloids. Natural products such as vitedoamine A, chilenine, lennoxamine, magallanesine, and nuevamine (B1243565) feature the isoindolinone core. nih.gov The synthesis of analogs and derivatives of these natural products often relies on methodologies that could be adapted to incorporate a phenyl group at the 3-position, highlighting the potential of this compound as a key precursor in the synthesis of novel, biologically inspired molecules.

The development of synthetic routes to structurally diverse isoindolinones is crucial for accessing these complex natural product analogs. The strategic application of the this compound scaffold in a total synthesis campaign would likely involve its early-stage introduction to build molecular complexity, leveraging the phenyl group for further transformations or as a key pharmacophoric feature.

Development of Novel Synthetic Methodologies Utilizing this compound as a Key Intermediate

The this compound scaffold has served as a versatile platform for the development of novel synthetic methodologies, enabling access to a wide array of functionalized derivatives. Research in this area has focused on creating efficient and diverse routes to substituted isoindolinones, which can then serve as intermediates for more complex targets.

One notable advancement is the synthesis of 3-imino-2-phenylisoindolin-1-one derivatives . A novel catalytic system utilizing a magnetic chitosan-stabilized Cu(II)-tetrazole complex has been developed for this purpose. This method involves the reaction of benzoyl chloride with arylcyanamides in ethanol (B145695) under ultrasound irradiation, offering a green and efficient route to these imino-substituted analogs. nih.gov The reaction proceeds at ambient temperature and allows for the synthesis of a variety of derivatives in high yields. nih.gov

| Arylcyanamide Substituent | Product | Yield (%) |

|---|---|---|

| 4-Chlorophenyl | 2-(4-chlorophenyl)-3-iminoisoindolin-1-one | 92 |

| 4-Methylphenyl | 3-imino-2-(p-tolyl)isoindolin-1-one | 95 |

| 4-Methoxyphenyl | 3-imino-2-(4-methoxyphenyl)isoindolin-1-one | 90 |

| Phenyl | 3-imino-2-phenylisoindolin-1-one | 94 |

Furthermore, methodologies for the synthesis of 2-substituted-3-thioxoisoindolin-1-one derivatives have been established. An efficient one-pot, solvent-free reaction of 2-carboxybenzaldehyde (B143210) with aliphatic amines and sulfur at 100°C provides a facile route to these thionated analogs. organic-chemistry.orgresearchgate.net This method is particularly significant for its potential in pharmaceutical applications due to the straightforward synthesis of asymmetrically substituted phthalimide (B116566) derivatives. organic-chemistry.orgresearchgate.net

Palladium-catalyzed reactions have also been instrumental in the synthesis of isoindolinone derivatives. For instance, the carbonylative cyclization of 2'-bromoacetophenone (B1265738) with primary amines under carbon monoxide pressure affords 3-methyleneisoindolin-1-ones . This approach demonstrates the utility of transition metal catalysis in constructing the isoindolinone core with exocyclic unsaturation.

These examples underscore the role of the this compound framework as a key intermediate in the exploration of new synthetic transformations and the generation of diverse molecular libraries.

Integration into Catalyst and Ligand Design for Asymmetric Transformations

The development of chiral ligands and catalysts is paramount for achieving high enantioselectivity in asymmetric synthesis. While the direct application of this compound as a chiral ligand is still a nascent field, the inherent chirality of substituted isoindolinones makes them attractive scaffolds for the design of novel catalytic systems. The asymmetric synthesis of 3-substituted isoindolinones itself is an active area of research, with the goal of producing enantiomerically pure compounds that can serve as chiral building blocks or ligands. nih.gov

Strategies for the asymmetric synthesis of isoindolinones include the use of chiral auxiliaries and organocatalysis. nih.gov For example, an asymmetric cascade aza-Henry/lactamization reaction has been developed for the synthesis of 3-(nitromethyl)isoindolin-1-ones with high enantioselectivity, employing a bifunctional organocatalyst. nih.gov

| Substrate | Catalyst | Product | Yield (%) | Enantiomeric Excess (ee %) |

|---|---|---|---|---|

| N-Boc-2-formylbenzamide | Takemoto's Catalyst | (R)-N-Boc-3-(nitromethyl)isoindolin-1-one | 85 | 98 |

| N-Cbz-2-formylbenzamide | Takemoto's Catalyst | (R)-N-Cbz-3-(nitromethyl)isoindolin-1-one | 82 | 96 |

The synthesis of enantiopure this compound derivatives could provide access to novel chiral ligands. The phenyl group at the stereogenic C3 position can be functionalized to introduce coordinating atoms, and the nitrogen atom of the lactam can be part of a bidentate or tridentate ligand system. Such ligands could find applications in a variety of metal-catalyzed asymmetric reactions.

Moreover, the rigid bicyclic structure of the isoindolinone core can provide a well-defined chiral environment around a metal center, potentially leading to high levels of stereocontrol. The development of synthetic routes to chiral this compound derivatives is a critical first step toward their integration into the design of effective catalysts and ligands for asymmetric transformations.

Q & A

Q. What frameworks ensure ethical rigor in preclinical studies involving this compound?

- Methodological Answer : Adhere to ARRIVE guidelines for in vivo studies: detail animal welfare protocols (e.g., randomization, blinding) and justify sample sizes. For in vitro work, include IRB approval for human cell lines. Use FINER criteria (Feasible, Novel, Ethical, Relevant) to evaluate study design .

Tables for Key Data Presentation

Table 1 : Common Synthetic Routes for this compound

| Method | Yield (%) | Purity (HPLC) | Key Characterization Techniques | Reference |

|---|---|---|---|---|

| Cyclization (NHOAc) | 65–78 | ≥95 | H NMR, HRMS | |

| Pd-catalyzed coupling | 82 | ≥98 | X-ray, IR |

Table 2 : Resolving Bioactivity Contradictions: Methodological Checklist

| Step | Action Item | Tool/Technique | Outcome Metric |

|---|---|---|---|

| 1 | Meta-analysis of existing data | RevMan, R | Heterogeneity (I) |

| 2 | Dose-response validation | SynergyFinder | IC shift |

| 3 | Structural-activity modeling | MOE, Schrödinger | ΔG binding (kcal/mol) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.